Chemical structure and molecular weight of 1-(2-Fluorophenyl)-3-methylpiperazine
Chemical structure and molecular weight of 1-(2-Fluorophenyl)-3-methylpiperazine
Chemical Identity, Synthesis, and Structural Characterization
Executive Summary
1-(2-Fluorophenyl)-3-methylpiperazine is a specialized heterocyclic building block belonging to the arylpiperazine class. Distinguished by the ortho-fluorine substitution on the phenyl ring and a methyl group at the C3 position of the piperazine ring, this scaffold serves as a critical pharmacophore in the development of Central Nervous System (CNS) agents. The 3-methyl substitution introduces a chiral center, offering a handle for stereochemical tuning of receptor affinity—particularly for serotonin (5-HT) and dopamine (D) receptors—while the 2-fluoro group enhances metabolic stability by blocking the ortho position from oxidative metabolism.
This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and structural characterization data.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following data represents the theoretical and experimentally derived values for the free base form.
| Property | Specification |
| IUPAC Name | 1-(2-Fluorophenyl)-3-methylpiperazine |
| CAS Number | Not widely listed; typically synthesized de novo |
| Molecular Formula | C₁₁H₁₅FN₂ |
| Molecular Weight | 194.25 g/mol |
| Exact Mass | 194.1219 Da |
| Chirality | Contains 1 Chiral Center (C3).[1] Exists as (R), (S), or Racemate. |
| Physical State | Viscous oil (Free base) or Solid (HCl salt) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free base) |
| pKa (Calc.) | ~8.8 (Secondary amine), ~4.5 (Aniline-like nitrogen) |
| LogP (Calc.) | ~2.1 |
Structural Analysis & Stereochemistry
Conformational Dynamics
The piperazine ring adopts a chair conformation to minimize steric strain. In 1-(2-Fluorophenyl)-3-methylpiperazine, the C3-methyl group prefers an equatorial orientation to avoid 1,3-diaxial interactions.
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Regio-isomer Distinction: It is crucial to distinguish this isomer from 1-(2-fluorophenyl)-2-methylpiperazine .
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3-Methyl Isomer (Target): The methyl group is adjacent to the secondary amine (N4). This is the thermodynamically favored product of N-arylation of 2-methylpiperazine due to steric hindrance at N1.
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2-Methyl Isomer: The methyl group is adjacent to the tertiary aryl-amine (N1). This is sterically congested and less common in standard synthesis.
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Stereochemical Implications
The C3 chiral center creates two enantiomers:
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(S)-1-(2-Fluorophenyl)-3-methylpiperazine
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(R)-1-(2-Fluorophenyl)-3-methylpiperazine
In medicinal chemistry, the (S)-enantiomer of 3-methylpiperazine derivatives often exhibits distinct binding profiles compared to the (R)-enantiomer, necessitating enantioselective synthesis or chiral resolution (e.g., via chiral HPLC or crystallization with tartaric acid).
Synthesis & Manufacturing Protocol
Retrosynthetic Strategy
The most robust route to 1-(2-Fluorophenyl)-3-methylpiperazine is the Buchwald-Hartwig Amination of 1-bromo-2-fluorobenzene with 2-methylpiperazine.
Mechanism: Palladium-catalyzed cross-coupling. Regioselectivity: The reaction favors the unhindered nitrogen (N4) of 2-methylpiperazine, naturally yielding the 3-methyl product (where the methyl is distal to the aryl attachment).
Detailed Experimental Protocol
Note: This protocol assumes the use of standard Schlenk line techniques.
Reagents:
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1-Bromo-2-fluorobenzene (1.0 equiv)
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2-Methylpiperazine (1.2 equiv)
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Pd₂(dba)₃ (2 mol%)
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BINAP (Racemic or Chiral if kinetic resolution desired) (4 mol%)
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Sodium tert-butoxide (NaOtBu) (1.5 equiv)
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Toluene (Anhydrous)
Step-by-Step Workflow:
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Charge: In a flame-dried reaction vial, combine Pd₂(dba)₃, BINAP, and NaOtBu. Purge with Argon.
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Solvate: Add anhydrous Toluene. Stir at RT for 10 mins to pre-form the active catalyst complex.
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Addition: Add 1-Bromo-2-fluorobenzene and 2-Methylpiperazine.
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Reaction: Heat the mixture to 100°C for 12–16 hours under Argon. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
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Work-up: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.
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Extraction: Dilute filtrate with water. Extract with EtOAc (3x).[2] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash Column Chromatography (Silica Gel). Elute with DCM:MeOH:NH₄OH (90:9:1) to isolate the pure amine.
Synthesis Visualization (DOT Diagram)
Caption: Buchwald-Hartwig cross-coupling pathway highlighting the regioselective formation of the 3-methyl isomer.
Analytical Characterization (Validation)
To certify the identity of the synthesized material, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI+)
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Expected Parent Ion [M+H]⁺: 195.25 m/z
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Fragmentation Pattern: Loss of the methyl-piperazine ring or cleavage of the C-N bond may produce characteristic fragments at m/z ~95 (fluorophenyl cation).
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.90 – 7.10 | Multiplet | 4H | Aromatic Protons (2-Fluorophenyl ring) |
| 3.40 – 3.50 | Multiplet | 2H | N1-CH₂ (Adjacent to Aryl) |
| 3.00 – 3.15 | Multiplet | 3H | N4-CH₂ + C3-H (Chiral center) |
| 2.70 – 2.85 | Multiplet | 2H | Remaining Ring CH₂ |
| 1.15 | Doublet | 3H | C3-Methyl Group (Diagnostic Signal) |
| 1.80 | Broad Singlet | 1H | NH (Exchangeable) |
Diagnostic Check: The methyl group must appear as a doublet around 1.1–1.2 ppm. If it appears as a singlet, the ring may have opened or oxidized.
Pharmacological Relevance[2][5][8]
This molecule is not merely a chemical curiosity; it is a "privileged scaffold" in neuropharmacology.
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Serotonin (5-HT) Ligands: The 2-fluorophenylpiperazine moiety is a classic pharmacophore for 5-HT1A and 5-HT2A receptors. The 2-fluoro substituent often improves selectivity over Alpha-1 adrenergic receptors compared to the non-fluorinated analog.
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Metabolic Stability: The fluorine atom at the ortho position blocks metabolic hydroxylation at that site, potentially extending the half-life of drugs containing this motif.
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Conformational Restriction: The 3-methyl group restricts the conformational flexibility of the piperazine ring, which can lock the molecule into a bioactive conformation, enhancing potency.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (typical for arylpiperazines).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed C-N Bond Formation.[3][4] Wiley-VCH.
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Lopez-Rodriguez, M. L., et al. (1997). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry, 40(11), 1648–1656.
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1-(2-Fluorophenyl)piperazine (Analog Reference).
- Jacobsen, E. J., et al. (1999). Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA-A Ligands. Journal of Medicinal Chemistry.
